Stigmasta-5,7,14,22,25-pentaene-3-ol

Description

Contextualization within the Broader Class of Polycyclic Sterols and Triterpenoids

Stigmasta-5,7,14,22,25-pentaene-3-ol belongs to the extensive and structurally diverse class of natural products known as triterpenoids. Triterpenoids are organic compounds derived from a 30-carbon precursor, squalene (B77637). wikipedia.orgcabidigitallibrary.org The biosynthesis of these molecules involves the cyclization of squalene, or its epoxide 2,3-oxidosqualene (B107256), by enzymes called oxidosqualene cyclases (OSCs), which leads to the formation of over 100 different cyclical scaffolds. nih.govresearchgate.net This enzymatic action is a key source of the vast structural diversity seen in triterpenoids, a group comprising more than 20,000 known compounds. researchgate.netresearchgate.netsciencedaily.com

Within the triterpenoid (B12794562) class is the subgroup of steroids. Steroids are characterized by a specific four-ring carbon skeleton. wikipedia.org Sterols, in turn, are a subclass of steroids that possess a hydroxyl (-OH) group at the third carbon position of this ring structure. wikipedia.orgnumberanalytics.com this compound fits this definition perfectly, featuring the core steroid structure with a hydroxyl group at the C-3 position.

Sterols are fundamental components of cell membranes in most eukaryotic organisms, including plants, animals, and fungi, where they regulate membrane fluidity and permeability. wikipedia.orgnumberanalytics.com They are broadly classified based on their origin:

Phytosterols (B1254722): Plant-derived sterols, such as sitosterol (B1666911), stigmasterol (B192456), and campesterol (B1663852). cabidigitallibrary.orgyoutube.com this compound is a phytosterol.

Zoosterols: Animal-derived sterols, with cholesterol being the most well-known. wikipedia.org

Mycosterols: Fungi-derived sterols, such as ergosterol (B1671047). wikipedia.orgyoutube.com

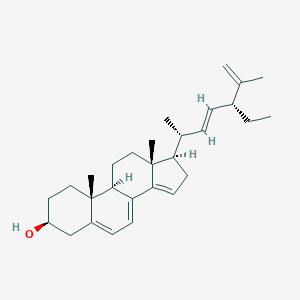

The basic structure of this compound is the stigmastane (B1239390) skeleton, a C29 framework. The name itself details its chemical structure: "stigmasta" indicates this 29-carbon core, "pentaene" refers to the five carbon-carbon double bonds located at positions 5, 7, 14, 22, and 25, and "3-ol" specifies the hydroxyl group at the C-3 position.

| Classification Level | Description | Key Features |

|---|---|---|

| Superclass | Lipids | Broad group of naturally occurring molecules that include fats, waxes, and sterols. |

| Class | Triterpenoids | Derived from a C30 isoprene (B109036) unit structure, specifically squalene. cabidigitallibrary.orgnih.gov |

| Subclass | Steroids | Possess a characteristic four-fused ring system (gonane skeleton). wikipedia.org |

| Subgroup | Sterols | Steroids with a hydroxyl group at the C-3 position. wikipedia.orgnumberanalytics.com |

| Specific Type | Phytosterol (Stigmastane derivative) | A plant-derived sterol with a 29-carbon stigmastane framework. |

Significance in Natural Product Chemistry and Chemical Biology

The significance of this compound in natural product chemistry stems from its status as a potentially novel and complex molecule. The discovery and characterization of new natural products are crucial for expanding the known "chemical space" and providing new scaffolds for drug discovery and development. Sterols and triterpenoids are well-known for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties. nih.govsciencedaily.comontosight.ai

While specific research on the biological activity of this compound is limited, the importance of closely related compounds is well-documented. For instance, other stigmastane derivatives, such as (22E,24S)-Stigmasta-5,22,25-trien-3β-ol, have been isolated from medicinal plants like Clerodendrum viscosum. researchgate.net The isolation of such compounds is often the first step in exploring their potential therapeutic applications. The unique pattern of unsaturation in this compound could confer specific biological properties, making it a target for synthesis and biological screening.

In chemical biology, complex sterols serve as valuable tools for probing biological pathways. They can act as precursors to essential hormones or signaling molecules. youtube.comstudysmarter.co.uk The study of their biosynthesis, metabolism, and interaction with cellular targets provides fundamental insights into cellular function. The intricate structure of this compound makes it a challenging and rewarding target for total synthesis, a process that can confirm its structure and provide material for further biological investigation.

| Area of Significance | Relevance of this compound |

|---|---|

| Natural Product Discovery | Represents a unique molecular structure within the large family of phytosterols. |

| Medicinal Chemistry | Its complex structure serves as a potential new scaffold for developing therapeutic agents. |

| Chemical Synthesis | Presents a challenging target for synthetic chemists, driving innovation in synthetic methodologies. |

| Chemical Biology | Could be used as a chemical probe to study enzyme function and cellular pathways related to sterol metabolism. |

Historical Context of Sterol and Triterpenoid Discovery

The study of sterols and triterpenoids has a rich history deeply rooted in the origins of organic chemistry. The journey began with the isolation of compounds from natural sources without knowledge of their complex structures. Cholesterol, the most famous animal sterol, was first isolated from gallstones in the late 18th century. However, its correct steroid structure was not determined until the pioneering work of Adolf Windaus and Heinrich Wieland in the early 20th century, for which they received Nobel Prizes.

The field of triterpenoid chemistry advanced in parallel, driven by the investigation of plant resins, waxes, and saponins (B1172615) (glycosylated triterpenoids). cabidigitallibrary.orgnih.gov Early chemists isolated compounds like β-amyrin from these sources. cabidigitallibrary.org A major breakthrough came with the formulation of the "isoprene rule" by Leopold Ruzicka in the 1920s, which proposed that terpenes were built from isoprene units. This concept was crucial for understanding the biosynthesis of these complex molecules and eventually led to the discovery that squalene, a C30 triterpene, is the precursor to all steroids and cyclic triterpenoids. wikipedia.orgcabidigitallibrary.org Ruzicka's work on polymethylenes and higher terpenes earned him the Nobel Prize in Chemistry in 1939.

The discovery of oxidosqualene cyclases, the enzymes that catalyze the intricate cyclization of squalene, was a landmark achievement that connected the linear precursor to the vast array of polycyclic structures. nih.govresearchgate.net This discovery opened the door to understanding how nature creates such immense structural diversity from a single starting material. More recently, advances in analytical techniques like NMR spectroscopy and mass spectrometry have dramatically accelerated the pace of discovery, allowing for the rapid identification and structural elucidation of novel compounds like this compound from complex natural mixtures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

119400-44-1 |

|---|---|

Molecular Formula |

C23H31NO7 |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

(3S,9R,10R,13R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,9,11,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H42O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-11,13,20-21,23,25,27,30H,2,7,12,14-18H2,1,3-6H3/b9-8+/t20-,21-,23+,25-,27+,28+,29-/m1/s1 |

InChI Key |

BGVRLHTZYLTSAD-JUIQTESCSA-N |

SMILES |

CCC(C=CC(C)C1CC=C2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(=C)C |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC=C2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C |

Canonical SMILES |

CCC(C=CC(C)C1CC=C2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(=C)C |

Synonyms |

SMPOL stigmasta-5,7,14,22,25-pentaene-3-ol |

Origin of Product |

United States |

Natural Occurrence and Distribution of Stigmasta 5,7,14,22,25 Pentaene 3 Ol

The primary documented source of Stigmasta-5,7,14,22,25-pentaene-3-ol is within the microbial kingdom, specifically in certain strains of amoebae.

Isolation from Microbial Sources

Scientific investigations have led to the isolation and characterization of this compound from the nonsaponifiable lipid fraction of Acanthamoeba culbertsoni trophozoites. rsc.org Trophozoites represent the active, feeding stage of this free-living amoeba.

In a notable study, this compound was identified as a novel sterol within the virulent A-1 strain of Acanthamoeba culbertsoni. rsc.org This identification was achieved through the analysis of the total lipids extracted from the trophozoites of this particular strain. rsc.org

Comparative Analysis of Sterol Profiles Across Strains

A comparative analysis of different strains of Acanthamoeba culbertsoni revealed a significant difference in their sterol composition. While the virulent strain A-1 was found to contain this compound, this compound was notably absent in the non-pathogenic C-7 strain of the same species. rsc.org This differential distribution suggests a potential correlation between the presence of this specific sterol and the virulence of the amoeba strain.

| Strain of Acanthamoeba culbertsoni | Presence of this compound |

| A-1 (virulent) | Present |

| C-7 (non-pathogenic) | Absent |

Presence in Plant Lineages (as a related phytosterol)

Phytosterols (B1254722) are a large and diverse group of sterols found in plants, where they are crucial components of cell membranes and precursors for various bioactive molecules. researchgate.netrsc.org Common phytosterols include β-sitosterol, campesterol (B1663852), and stigmasterol (B192456). researchgate.netappchemical.com The diversity of these compounds varies significantly across different plant families and species. rsc.org

Marine Algae

While marine algae are known to produce a variety of sterols, current scientific literature available through targeted searches does not indicate the specific isolation of this compound from these organisms.

Terrestrial Plants

Similarly, despite the vast array of phytosterols identified in terrestrial plants, there is no specific documentation in the searched literature confirming the natural occurrence of this compound in these sources. rsc.org

Diversification Across Plant Families and Species

The biosynthesis of phytosterols in plants is a complex process that leads to a wide range of chemical structures. rsc.org This diversity is observed across different plant families and even between different species within the same family. However, based on the available scientific data, this compound is not currently listed among the known phytosterols distributed across plant families and species.

Strategies for the Chemical Synthesis of Stigmasta 5,7,14,22,25 Pentaene 3 Ol and Its Analogs

Bioinspired and Biomimetic Approaches to Polycyclic Natural Product Synthesis

Nature provides a powerful blueprint for the synthesis of complex molecules. Bioinspired and biomimetic strategies aim to harness the efficiency and elegance of biosynthetic pathways in a laboratory setting. jst.go.jpnih.gov These approaches often lead to concise and innovative routes to natural products. jst.go.jp For sterols like Stigmasta-5,7,14,22,25-pentaene-3-ol, these strategies are particularly relevant as their biosynthesis involves remarkable enzymatic transformations. acs.orgnih.gov

The biosynthesis of sterols and other terpenoids is a prime example of nature's synthetic prowess, proceeding through a series of intricate cyclization reactions initiated from linear polyene precursors like squalene (B77637). nih.govacs.org In a laboratory context, chemists have been inspired by these enzymatic cascades to develop powerful synthetic methods.

A key biosynthetic step in the formation of the steroidal backbone is the cyclization of (3S)-2,3-oxidosqualene. acs.org This process is initiated by an enzyme, oxidosqualene cyclase, which orchestrates a cascade of cation-pi cyclizations to form the tetracyclic core of lanosterol (B1674476) or cycloartenol (B190886). nih.govacs.org These enzymatic reactions exhibit remarkable control over stereochemistry, producing a complex polycyclic system with multiple chiral centers in a single transformation.

Chemists have sought to replicate this efficiency through biomimetic polyene cyclizations. These reactions typically involve generating a carbocation or a related reactive intermediate from an acyclic or polycyclic precursor, which then triggers a cascade of ring-forming events. The challenge lies in controlling the regio- and stereoselectivity of these laboratory-based cyclizations in the absence of an enzyme's precisely organized active site. rsc.org

For the synthesis of a complex sterol like this compound, a biomimetic approach might involve the cyclization of a carefully designed polyene precursor. The strategic placement of functional groups and chiral centers in the precursor would be crucial to guide the cyclization cascade towards the desired tetracyclic core with the correct stereochemistry. Recent advancements in this area have focused on the use of specific catalysts and reaction conditions to mimic the role of the enzyme, thereby enhancing the selectivity of the process. rsc.orgnih.gov

| Biomimetic Strategy | Key Principle | Relevance to this compound |

| Polyene Cyclization | Initiation of a cationic cascade from a linear or macrocyclic precursor to form multiple rings in a single step. rsc.org | Construction of the core tetracyclic steroidal framework. |

| Enzymatic Mimicry | Use of catalysts or templates to control the folding of the polyene chain and the stereochemical outcome of the cyclization. | Achieving the specific stereochemistry of the multiple chiral centers in the target molecule. |

Regio- and Stereoselective Synthetic Transformations

The precise control of regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) is paramount in the synthesis of complex molecules like this compound. masterorganicchemistry.comyoutube.com The target molecule possesses multiple stereocenters and a specific arrangement of double bonds, each of which must be installed with high fidelity.

Regioselectivity is crucial when a molecule has multiple reactive sites that could potentially undergo the same transformation. youtube.com For example, in the synthesis of the target compound, the introduction of the five double bonds at specific positions (Δ⁵, Δ⁷, Δ¹⁴, Δ²², and Δ²⁵) requires highly regioselective reactions. This can be achieved through various strategies, including the use of directing groups, specific catalysts, or by taking advantage of the inherent electronic and steric properties of the synthetic intermediates.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the synthesis of this compound, controlling the stereochemistry of the numerous chiral centers in the steroidal core and the side chain is a major challenge. This is often addressed through:

Chiral pool synthesis: Starting from a naturally occurring chiral molecule that already contains some of the required stereocenters.

Asymmetric catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer.

Substrate control: Where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction.

The development of a successful total synthesis of this compound would undoubtedly rely on a series of highly optimized regio- and stereoselective transformations to construct this complex and fascinating natural product.

Advanced Methodologies for Isolation, Purification, and Spectroscopic Characterization of Stigmasta 5,7,14,22,25 Pentaene 3 Ol

Extraction Techniques from Biological Matrices

The initial and critical step in the study of Stigmasta-5,7,14,22,25-pentaene-3-ol is its effective extraction from various biological sources. The choice of extraction method can significantly impact the yield and purity of the target compound.

Classical Solvent Extraction

Traditional solvent-based methods remain fundamental in phytosterol extraction for their simplicity and effectiveness. core.ac.uk

Maceration : This technique involves soaking the plant material in a solvent at room temperature for an extended period. core.ac.ukresearchgate.net It is a straightforward and cost-effective method suitable for heat-sensitive compounds. researchgate.net However, it can be time-consuming and may result in lower extraction yields compared to more advanced techniques. core.ac.ukresearchgate.net

Soxhlet Extraction : This method utilizes a continuous process of solvent evaporation and condensation, allowing for a more thorough extraction than maceration. core.ac.ukmdpi.com Common solvents include hexane, ethanol, and petroleum ether. While efficient, Soxhlet extraction requires large volumes of organic solvents and prolonged extraction times, which can pose environmental and health risks. core.ac.ukresearchgate.net

Table 1: Comparison of Classical Solvent Extraction Methods for Phytosterols (B1254722)

| Method | Principle | Advantages | Disadvantages | Common Solvents |

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, inexpensive, suitable for thermolabile compounds. | Time-consuming, potentially lower yield. | Ethanol, Methanol, Hexane |

| Soxhlet Extraction | Continuous solvent cycling through the sample. | High extraction efficiency. | Requires large solvent volumes, lengthy, potential degradation of heat-sensitive compounds. | Hexane, Petroleum Ether, Dichloromethane |

Modern and Sustainable Extraction Approaches

To overcome the limitations of classical methods, several modern and sustainable techniques have been developed, offering reduced solvent consumption, shorter extraction times, and improved efficiency. core.ac.uk

Supercritical Fluid Extraction (SFE) : This "green" technology often employs supercritical carbon dioxide (SC-CO₂) as the solvent. researchgate.netnih.gov SFE offers high selectivity and efficiency, and the solvent is easily removed, leaving no residue. researchgate.netnih.gov For instance, SC-CO₂ extraction of phytosterols from Kalahari melon seeds yielded significantly higher oil and phytosterol content compared to Soxhlet extraction. mdpi.com

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.comresearchgate.net This method significantly reduces extraction time and solvent volume. mdpi.comresearchgate.net A study on cocoa shell waste demonstrated that MAE optimized at 70°C, 500 W for 10 minutes yielded a 13% higher concentration of β-sitosterol compared to conventional maceration. researchgate.netdntb.gov.ua

Ultrasound-Assisted Extraction (UAE) : UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.comhielscher.com The collapse of these bubbles disrupts plant cell walls, enhancing solvent penetration and mass transfer. mdpi.comhielscher.com This technique is known for its efficiency, reduced processing time, and lower energy consumption. mdpi.comnih.gov A comparison of extraction methods for Himalayan walnuts found that UAE achieved the highest oil and β-sitosterol yield. mdpi.com

Table 2: Overview of Modern and Sustainable Extraction Methods for Phytosterols

| Method | Principle | Advantages | Disadvantages | Typical Parameters |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as the extraction solvent. | Environmentally friendly, high selectivity, solvent-free product. | High initial equipment cost. | 300 bar pressure, 40°C temperature. mdpi.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and sample matrix. | Rapid extraction, reduced solvent use, higher yields. | Potential for localized overheating. | 70°C temperature, 500 W power, 10 min duration. researchgate.netdntb.gov.ua |

| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves create cavitation to disrupt cell walls. | Fast, energy-efficient, improved yields. | Can generate free radicals, potential for compound degradation. | Varies by sample; e.g., 300s for stigmasterol (B192456). nih.gov |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract containing this compound requires further separation and purification from other co-extracted compounds.

High-Performance Liquid Chromatography (HPLC) for Sterol Analysis

HPLC is a powerful technique for the separation and quantification of phytosterols. mdpi.com Reversed-phase columns, particularly C18, are commonly used due to their hydrophobic interactions which aid in the separation of sterol compounds. mdpi.comsrce.hr A typical HPLC analysis of phytosterols can separate compounds like campesterol (B1663852), stigmasterol, and β-sitosterol in under 20 minutes. srce.hrnih.gov The use of a charged aerosol detector can provide sensitive measurements, with detection limits in the low nanogram range. thermofisher.com

Gas Chromatography (GC) for Volatile Derivatives

GC, often coupled with mass spectrometry (GC-MS), is a widely used and effective method for the detailed analysis of phytosterol composition. aocs.orgaustinpublishinggroup.com Due to the low volatility of sterols, a derivatization step, such as silylation, is typically required to make them suitable for GC analysis. mdpi.com GC-MS allows for both the quantification and structural identification of various sterols. nih.gov

Solid Phase Extraction (SPE) for Sample Preparation

SPE is a valuable tool for sample cleanup and fractionation prior to chromatographic analysis. tandfonline.com It is used to separate total sterols from other unsaponifiable materials, thereby concentrating the analytes of interest and improving the quality of subsequent analyses. researchgate.net Various SPE cartridges, including silica, C18, and aminopropyl, can be employed depending on the specific separation requirements. aocs.org For instance, a study on rapeseed oil deodorizer distillates used a magnetic graphene oxide nanocomposite for SPE, achieving a recovery of 86% for β-sitosterol. tandfonline.com

Table 3: Chromatographic Techniques for Phytosterol Analysis

| Technique | Principle | Typical Application | Key Considerations |

| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantification of known sterols. | C18 columns are common; detection can be done with UV or charged aerosol detectors. mdpi.comsrce.hrthermofisher.com |

| GC | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Detailed compositional analysis and identification of individual sterols. | Requires derivatization of sterols to increase volatility. aocs.orgmdpi.com |

| SPE | Selective adsorption of analytes onto a solid sorbent for purification and concentration. | Sample cleanup and fractionation before HPLC or GC analysis. | Choice of sorbent (e.g., silica, C18) is critical for effective separation. aocs.orgtandfonline.comresearchgate.net |

Preparative Chromatography (e.g., MPLC, VLC)

No specific protocols for the use of Medium Pressure Liquid Chromatography (MPLC) or Vacuum Liquid Chromatography (VLC) for the isolation and purification of this compound have been documented.

Hyphenated Chromatographic Techniques

There are no available studies detailing the application of hyphenated chromatographic techniques for the analysis of this compound.

Spectroscopic and Spectrometric Characterization

Mass Spectrometry (MS) Techniques for Structural Elucidation (e.g., LC-MS/MS, GC-MS, APCI, ESI, APPI)

Specific mass spectra, fragmentation patterns, or analytical conditions using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI), or Atmospheric Pressure Photoionization (APPI) for this compound are not published.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is a critical tool for the elucidation of complex sterol structures, specific ¹H or ¹³C NMR spectral data and assignments for this compound have not been reported in the reviewed literature.

Other Advanced Analytical Techniques for Sterol Profiling (e.g., Ion Mobility-Mass Spectrometry)

The application of advanced techniques like Ion Mobility-Mass Spectrometry for the profiling or characterization of this compound has not been described in available scientific reports.

Dereplication and Identification of Sterol Compounds

No dereplication studies or databases specifically listing this compound for rapid identification in complex natural extracts could be identified.

Ecological and Physiological Functions of Stigmasta 5,7,14,22,25 Pentaene 3 Ol in Its Natural Biological Context

Role in Cellular Membrane Structure and Function

Phytosterols (B1254722) are integral structural components of plant cell membranes, where they perform vital functions in maintaining membrane integrity and regulating its biophysical properties. creative-proteomics.comwikipedia.org

Plant sterols, including by extension Stigmasta-5,7,14,22,25-pentaene-3-ol, are critical in modulating the fluidity and permeability of cellular membranes. creative-proteomics.comnih.gov They insert themselves into the phospholipid bilayer, where they influence the packing of lipid molecules. creative-proteomics.com This interaction helps to maintain an optimal level of membrane fluidity, which is essential for the proper functioning of membrane-bound enzymes and transport proteins. creative-proteomics.comwikipedia.org By regulating the movement of fatty acyl chains within the membrane, phytosterols prevent the membrane from becoming too rigid at low temperatures or too fluid at high temperatures. tandfonline.com This buffering effect is crucial for plant adaptation to varying environmental temperatures. tandfonline.com Consequently, they also control the passive permeability of the membrane to small molecules and ions. creative-proteomics.comnih.gov

The structure of phytosterols, with their rigid sterol nucleus and flexible alkyl side chain, allows for their effective integration into the lipid bilayer of cell membranes. creative-proteomics.com They are thought to be key components in the formation of specialized membrane microdomains known as lipid rafts. creative-proteomics.comnih.govnih.gov These rafts are enriched in specific lipids and proteins and are involved in a variety of cellular processes, including signal transduction and cellular sorting. tandfonline.comnih.gov The presence of phytosterols within these rafts is believed to be essential for their stability and function. creative-proteomics.comnih.gov

Involvement in Plant Defense Mechanisms and Stress Responses

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to cope with a variety of environmental challenges, and phytosterols play a significant role in these responses. creative-proteomics.comnih.gov

Phytosterols are involved in plant innate immunity against pathogens. nih.govnih.gov They contribute to the defense against bacterial pathogens by regulating the efflux of nutrients into the apoplast, the space between plant cells where pathogens often thrive. nih.gov By limiting the availability of these nutrients, plants can restrict pathogen growth. nih.gov Studies have shown that alterations in phytosterol biosynthesis can compromise a plant's resistance to certain pathogens. nih.govresearchgate.net For instance, silencing of the squalene (B77637) synthase gene, which is key to phytosterol production, has been shown to impair nonhost resistance in Nicotiana benthamiana to various bacterial pathogens. nih.govresearchgate.net Furthermore, some phytosterols and their derivatives can have direct antimicrobial properties. researchgate.net

Phytosterols are crucial for a plant's ability to adapt to abiotic stresses such as extreme temperatures, drought, and high salinity. creative-proteomics.comnih.govelicit-plant.comresearchgate.net They help maintain the integrity and stability of cell membranes under these stressful conditions, protecting the cell from damage. creative-proteomics.comnih.gov For example, under drought conditions, phytosterols can help regulate the opening and closing of stomata, the pores on the leaf surface responsible for gas exchange, thereby controlling water loss. elicit-plant.com They also play a role in the plant's response to temperature stress by modulating membrane fluidity, which is essential for cellular function across a range of temperatures. tandfonline.comnih.gov An appropriate balance of different sterols is thought to be an evolutionary adaptation of plants to cope with significant temperature fluctuations. tandfonline.com

Information regarding this compound is currently unavailable in the public domain, preventing the creation of the requested article.

Extensive searches for scientific literature detailing the ecological and physiological functions of the specific chemical compound This compound have yielded no specific results. The current body of publicly accessible scientific research does not appear to contain studies focused on its role in mediating plant-environment interactions, including the modulation of rhizospheric microbiota or its function in inter-organismal chemical communication.

While information exists for other related stigmastane (B1239390) compounds, the strict requirement to focus solely on this compound cannot be met. The available data is primarily limited to chemical and physical properties found in chemical databases.

Therefore, the generation of a detailed and scientifically accurate article adhering to the provided outline is not possible at this time. Further research and publication of studies specifically investigating this compound are required to provide the information necessary to fulfill this request.

Mechanistic Elucidation of Stigmasta 5,7,14,22,25 Pentaene 3 Ol S Interactions in Non Clinical Biological Systems

Molecular Targets and Binding Mechanisms (General, non-human or in vitro models)

A comprehensive review of scientific literature reveals a notable absence of specific studies investigating the molecular targets and binding mechanisms of Stigmasta-5,7,14,22,25-pentaene-3-ol. While the broader class of phytosterols (B1254722) is known to interact with various proteins, including enzymes and nuclear receptors, research has not yet been published that specifically identifies the protein targets for this particular pentaene-unsaturated sterol.

Identification of Protein Targets

To date, there are no published research findings that identify specific protein targets of this compound in any non-human or in vitro biological system. Consequently, a data table of identified protein targets cannot be provided. Future research, potentially employing techniques such as affinity chromatography-mass spectrometry or yeast two-hybrid screening, would be necessary to elucidate these molecular interactions.

Ligand-Protein Interactions and Binding Affinity

In the absence of identified protein targets, there is no information available regarding the specific ligand-protein interactions or the binding affinity of this compound. Characterization of such interactions, including the determination of binding constants (e.g., Kd, Ki, or IC50 values) and the elucidation of the specific amino acid residues involved in binding, awaits the identification of its molecular partners.

Modulation of Cellular Pathways (General biochemical studies, non-human)

There is currently a lack of published biochemical studies detailing the modulation of specific cellular pathways by this compound in non-human models. While phytosterols, as a class, are known to influence pathways related to cholesterol metabolism, inflammation, and cell proliferation, the precise effects of this specific compound remain uninvestigated. Therefore, no data on its impact on signaling cascades, gene expression, or metabolic fluxes can be reported at this time.

Structure-Activity Relationship (SAR) Studies for Sterol Functional Diversity

Specific structure-activity relationship (SAR) studies for this compound are not available in the current scientific literature. However, a theoretical analysis based on its unique structural features can provide insights into its potential biological activity relative to other sterols.

The defining characteristic of this molecule is its extensive unsaturation, featuring five double bonds within the stigmastane (B1239390) skeleton and its side chain. This high degree of unsaturation, particularly the conjugated diene system in the B-ring (C5=C6, C7=C8) and the additional double bond at C14, significantly alters the geometry and electronic properties of the sterol nucleus compared to more common phytosterols like stigmasterol (B192456) or β-sitosterol.

The planarity of the conjugated system could influence how the molecule inserts into cellular membranes, potentially altering membrane fluidity and the function of membrane-bound proteins. Furthermore, the specific arrangement of double bonds in this compound may affect its recognition by and affinity for various sterol-binding proteins. For instance, enzymes involved in sterol metabolism that recognize specific conformations might not accommodate this particular pentaene structure. The presence of the C-3 hydroxyl group is a common feature among sterols, crucial for anchoring the molecule in membranes and for interactions with protein binding pockets. The intricate pattern of unsaturation in this compound represents a key area for future SAR studies to understand how this functional diversity translates to unique biological activities.

A comparative analysis of its potential activity versus related, more saturated sterols is summarized in the table below, based on general principles of sterol SAR.

| Feature Comparison | Stigmasterol | This compound (Hypothetical) |

| B-Ring Unsaturation | Single double bond at C5 | Conjugated diene at C5 and C7 |

| Additional Ring Unsaturation | None | Double bond at C14 |

| Side Chain Unsaturation | Double bond at C22 | Double bonds at C22 and C25 |

| Potential Biological Implication | Known effects on cholesterol absorption and membrane properties. | The extended conjugation and additional unsaturation may lead to different membrane interactions and unique binding affinities for proteins, potentially resulting in novel biological activities. The increased number of sp2-hybridized carbons would create a more rigid and planar molecule. |

Future Trajectories and Emerging Research Areas for Stigmasta 5,7,14,22,25 Pentaene 3 Ol

Discovery and Characterization of Novel Complex Sterols

The ongoing exploration of biodiversity continues to yield novel sterols with unique structural features. The discovery of compounds such as (22Z,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum scandens highlights that even well-studied plant genera can be a source of previously unknown sterols. rsc.org The characterization of these complex molecules relies on a combination of sophisticated spectroscopic and spectrometric techniques.

Future research will focus on:

Targeted Isolation: Utilizing advanced chromatographic techniques to isolate trace amounts of novel sterols from complex natural extracts.

Structural Elucidation: Employing high-resolution mass spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) to definitively determine the intricate structures and stereochemistry of new compounds, as was done for the characterization of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol. researchgate.net

Bio-prospecting: Investigating underexplored organisms, including endophytic fungi and marine microalgae, which are known to produce a wide array of bioactive secondary metabolites and structurally diverse sterols. nih.govmdpi.com The discovery of novel oxysterol metabolites like 3β-sulfate-5-cholestenoic acid underscores the potential for identifying new regulatory molecules from previously unknown metabolic pathways. nih.govresearchgate.net

Metabolic Engineering and Biotechnological Production of Sterols

The native extraction of rare sterols like Stigmasta-5,7,14,22,25-pentaene-3-ol from plant sources is often inefficient and unsustainable. Metabolic engineering and biotechnology offer a promising alternative for on-demand, controlled, and scalable production. nih.govcreative-proteomics.com Microorganisms such as the yeast Saccharomyces cerevisiae and various microalgae have become key platforms for producing high-value sterols due to their genetic tractability and established fermentation technologies. nih.govnih.gov

A primary goal is to reconstruct the complete biosynthetic pathway of this compound in a microbial host. This complex process involves several key steps:

Gene Identification: Identifying and isolating the specific genes from the source organism that encode the enzymes responsible for converting common sterol precursors (like cycloartenol (B190886) or lanosterol) into the final product. frontiersin.orgacs.org

Heterologous Expression: Introducing these foreign genes into a host organism, such as S. cerevisiae. nih.gov Yeast is a particularly suitable host as its native ergosterol (B1671047) pathway shares precursors with plant sterol synthesis, providing a robust metabolic chassis. nih.govresearchgate.net

Pathway Optimization: Modifying the host's native metabolism to direct metabolic flux towards the desired sterol. This often involves deleting genes of competing pathways (e.g., knocking out ERG5 and ERG6 in yeast to prevent ergosterol formation) and ensuring the efficient expression and function of the introduced heterologous enzymes. nih.govnih.gov

Once a biosynthetic pathway is successfully reconstructed, the next challenge is to optimize the production yield to commercially viable levels. researchgate.net Several strategies are being actively researched to achieve this.

Key strategies include:

Precursor Supply Enhancement: Increasing the intracellular pool of precursors like acetyl-CoA and NADPH, which are fundamental building blocks for all sterols. nih.govmdpi.com

Cofactor Engineering: Balancing the cellular redox state (NADH/NAD⁺ and NADPH/NADP⁺ ratios), as many enzymatic steps in sterol synthesis are redox-dependent. nih.gov Knocking out certain genes can cause a redox imbalance, which must be corrected to maintain high productivity. nih.gov

Regulation of Lipid Metabolism: Engineering cellular compartments like the endoplasmic reticulum (ER) and lipid droplets to improve the synthesis and storage of sterols and prevent feedback inhibition. nih.govbiorxiv.org

| Engineering Strategy | Target/Method | Desired Outcome | Reference |

| Pathway Reconstruction | Introduction of foreign genes into a host organism. | Establishment of a novel biosynthetic pathway for a target sterol. | nih.gov |

| Precursor Supply | Upregulate pathways providing acetyl-CoA and NADPH. | Increased availability of sterol building blocks. | nih.govmdpi.com |

| Elimination of Byproducts | Knockout of genes in competing metabolic branches (e.g., ERG5 in yeast). | Diversion of metabolic flux towards the desired product. | nih.gov |

| Enzyme Overexpression | Increase copy number of genes for rate-limiting enzymes (e.g., HMG-CoA reductase). | Increased throughput at bottleneck steps in the pathway. | nih.gov |

| Cofactor Engineering | Modulate expression of enzymes involved in NADH/NADPH regeneration. | Maintain redox homeostasis for optimal enzyme function. | nih.gov |

Advanced Omics Integration for Systems-Level Understanding

To rationally engineer microbial hosts for optimal sterol production, a comprehensive, systems-level understanding of cellular metabolism is essential. mdpi.com The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the complex interplay between genes, proteins, and metabolites. nih.govrsc.org This multi-omics approach enables researchers to identify metabolic bottlenecks, discover novel regulatory mechanisms, and pinpoint precise targets for genetic modification. researchgate.netmdpi.com

For instance, combining transcriptomics (RNA-seq) with metabolomics can reveal how the expression of biosynthetic genes correlates with the accumulation of specific sterol intermediates and final products. mdpi.com This integrated analysis can uncover unforeseen metabolic roadblocks or regulatory feedback loops that would be missed by analyzing a single data type alone. nih.gov Such insights are crucial for the iterative design-build-test-learn cycle of metabolic engineering, leading to more efficient and predictable strain optimization. researchgate.netmdpi.com

| Omics Technology | Data Provided | Application in Sterol Research |

| Genomics | Complete DNA sequence and genetic variations. | Provides the blueprint for all potential metabolic pathways. |

| Transcriptomics | Gene expression levels (mRNA abundance). | Identifies which genes in a pathway are active under specific conditions. |

| Proteomics | Protein abundance, modifications, and interactions. | Quantifies the enzymes directly carrying out metabolic reactions. |

| Metabolomics | Levels of small-molecule metabolites. | Measures the precursors, intermediates, and final products of a pathway. |

Deeper Exploration of Ecological Roles and Evolutionary Significance

While the primary roles of major phytosterols (B1254722) like sitosterol (B1666911) and campesterol (B1663852) in modulating plant cell membrane fluidity and serving as precursors to hormones are well-established, the specific functions of rare and structurally complex sterols remain largely unknown. oregonstate.eduwikipedia.org Future research will delve into the unique ecological roles that this compound might play. Its highly unsaturated structure could confer specific properties to cell membranes, potentially related to adaptation to environmental stress such as extreme temperatures. wikipedia.org

Furthermore, this sterol could act as a specialized signaling molecule or a defense compound against pathogens or herbivores. researchgate.net Understanding the biosynthetic pathway of such a complex sterol also provides insights into the evolutionary diversification of sterol metabolism. The existence of unique enzymatic machinery to create multiple double bonds suggests an evolutionary path that conferred a selective advantage to the producing organism. frontiersin.org Elucidating these pathways can help reconstruct the evolutionary history of sterol synthesis and its adaptation across different eukaryotic lineages. frontiersin.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.